3-(5-methyl-2-thienyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Formation of the thienyl and indole derivatives: These are synthesized through standard organic reactions such as Friedel-Crafts acylation and subsequent cyclization.
Coupling reactions: The thienyl and indole derivatives are then coupled using hydrazine derivatives under controlled conditions to form the pyrazole ring.
Final condensation: The final step involves the condensation of the pyrazole derivative with the indole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It is explored for use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- **2-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- **4-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(5-methyl-2-thienyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of heterocyclic rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C17H13N5O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13N5O2S/c1-9-6-7-14(25-9)12-8-13(20-19-12)16(23)22-21-15-10-4-2-3-5-11(10)18-17(15)24/h2-8,18,24H,1H3,(H,19,20) |
InChI Key |
WOVJPZLNAMFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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